N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a biphenyl group, a sulfonyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between biphenyl-4-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives with modified functional groups.
Reduction: Amines with reduced hydrazone linkages.
Substitution: Aromatic compounds with various substituents on the biphenyl or sulfonyl rings.
Scientific Research Applications
N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets through its functional groups. The biphenyl and sulfonyl groups can engage in π-π interactions and hydrogen bonding, respectively, with biological macromolecules. The hydrazone linkage can undergo hydrolysis or redox reactions, modulating the compound’s activity. These interactions can affect various molecular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Biphenyl-4-ylmethylene)-4-butylaniline: Similar structure with a butyl group instead of a sulfonyl group.
N-(Biphenyl-4-ylmethylene)-4-methoxybenzenesulfonohydrazide: Similar structure with a methoxy group instead of a methyl group.
N-(Biphenyl-4-ylmethylene)-4-chlorobenzenesulfonohydrazide: Similar structure with a chloro group instead of a methyl group.
Uniqueness
N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the methylbenzenesulfonohydrazide moiety, which imparts distinct chemical and biological properties. The combination of the biphenyl group and the sulfonyl group enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
(NE)-4-methyl-N-[(4-phenylphenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-16-7-13-20(14-8-16)24(22,23)21-15-17-9-11-19(12-10-17)18-5-3-2-4-6-18/h2-15H,1H3/b21-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZFCKWBUVUNBL-RCCKNPSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.